molecular formula C21H25N3O2S2 B276186 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276186
M. Wt: 415.6 g/mol
InChI Key: FNJPYEPIMGVCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that is involved in the regulation of insulin signaling.

Mechanism of Action

The mechanism of action of 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of PTP1B. PTP1B is involved in the dephosphorylation of insulin receptor substrates (IRS), which leads to the inhibition of insulin signaling. Inhibition of PTP1B leads to increased phosphorylation of IRS, which enhances insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one include increased insulin sensitivity, enhanced glucose uptake, and inhibition of cancer cell growth and proliferation. This compound has also shown potential in the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its potent inhibitory activity against PTP1B, which makes it a valuable tool for studying insulin signaling and glucose uptake. However, the limitations of using this compound include its low solubility in water and limited stability, which can affect its effectiveness in lab experiments.

Future Directions

There are several future directions for the research on 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one. One of the significant directions is to develop more potent and selective inhibitors of PTP1B, which can be used in the treatment of diabetes and other metabolic disorders. Additionally, the use of this compound in the treatment of cancer and other diseases can also be explored further. The development of new synthesis methods for this compound can also be an area of future research.

Synthesis Methods

The synthesis of 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step process. The starting material is 2-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, which is reacted with 2-bromoethylmorpholine to form 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. This intermediate is further reacted with propyl iodide to obtain 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one has various scientific research applications. One of the significant applications is in the field of diabetes research. This compound is a potent inhibitor of PTP1B, which is involved in the regulation of insulin signaling. Inhibition of PTP1B can lead to increased insulin sensitivity and glucose uptake, which can be beneficial in the treatment of type 2 diabetes. Additionally, this compound has shown potential in the treatment of cancer, as it can inhibit the growth and proliferation of cancer cells.

properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

2-(2-morpholin-4-ylethylsulfanyl)-6-phenyl-3-propylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N3O2S2/c1-2-8-24-20(25)19-17(15-18(28-19)16-6-4-3-5-7-16)22-21(24)27-14-11-23-9-12-26-13-10-23/h3-7,15H,2,8-14H2,1H3

InChI Key

FNJPYEPIMGVCAW-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCCN4CCOCC4

Canonical SMILES

CCCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCCN4CCOCC4

Origin of Product

United States

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